molecular formula C11H11F2NO3 B13487499 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid

Cat. No.: B13487499
M. Wt: 243.21 g/mol
InChI Key: XIDWGOCXNHRGMT-UHFFFAOYSA-N
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Description

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C11H11F2NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-(3-fluorophenyl)propanoic acid: Similar structure but with a single fluorine atom at the 3 position.

    2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of fluorine atoms.

    2-Acetamido-3-(4-methoxyphenyl)propanoic acid: Features a methoxy group in place of fluorine atoms .

Uniqueness

2-Acetamido-3-(2,4-difluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

2-acetamido-3-(2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)

InChI Key

XIDWGOCXNHRGMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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